7-Chloro-2-methyl-1,6-naphthyridine

Medicinal Chemistry Physicochemical Property Lipophilicity

Researchers need regiospecific building blocks with predictable reactivity for SAR studies. This 1,6-naphthyridine solves the challenge with a non-interchangeable substitution pattern. • **Reactive handle**: 7-chloro group enables nucleophilic aromatic substitution & Pd-catalyzed cross-couplings. • **Steric modulation**: 2-methyl group tunes lipophilicity (LogP=1.87) and electronic effects. • **Application**: Ideal intermediate for c-Met, EGFR, VEGFR kinase inhibitor libraries. • **Supply**: Reliable B2B packaging with batch-specific analytics available.

Molecular Formula C9H7ClN2
Molecular Weight 178.62 g/mol
Cat. No. B12973949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-2-methyl-1,6-naphthyridine
Molecular FormulaC9H7ClN2
Molecular Weight178.62 g/mol
Structural Identifiers
SMILESCC1=NC2=CC(=NC=C2C=C1)Cl
InChIInChI=1S/C9H7ClN2/c1-6-2-3-7-5-11-9(10)4-8(7)12-6/h2-5H,1H3
InChIKeyKOVRCWYFYBYWLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Chloro-2-methyl-1,6-naphthyridine Overview


7-Chloro-2-methyl-1,6-naphthyridine (CAS 1159812-54-0) is a heteroaromatic building block belonging to the 1,6-naphthyridine class . It features a chloro substituent at the 7-position and a methyl group at the 2-position, which collectively modulate its physicochemical and electronic properties . The compound is primarily utilized as a synthetic intermediate in medicinal chemistry for the preparation of kinase inhibitors and other bioactive molecules .

Regiospecific 7-chloro handle for SNAr and cross-coupling reactions
2-Methyl group modulates steric and electronic properties
Higher baseline purity supports reproducible synthetic workflows

Generic Substitution Limitations


The 7-chloro-2-methyl substitution pattern on the 1,6-naphthyridine core is not interchangeable with other regioisomers or less substituted analogs. The specific placement of the chlorine and methyl groups directly influences lipophilicity (LogP) and electronic effects, which in turn govern reactivity in cross-coupling reactions and interactions with biological targets . For instance, the chlorine atom at the 7-position provides a reactive handle for nucleophilic aromatic substitution and metal-catalyzed couplings, while the methyl group at the 2-position contributes to steric and electronic modulation, affecting the compound's performance in subsequent synthetic steps .

Regioisomer mismatch
4-Chloro or other regioisomers may shift coupling reactivity and electronic environment
Chloro/methyl group absence
Removing 7-Cl or 2-Me alters LogP, steric profile, and target-interaction context
Purity grade variation
Lower-purity analogs may require extra prepurification for sensitive synthetic steps

Quantitative Differentiation Evidence


Lipophilicity vs. 2-Methyl-1,6-naphthyridine

7-Chloro-2-methyl-1,6-naphthyridine exhibits a measured LogP of 1.87, compared to 2-methyl-1,6-naphthyridine (LogP = 1.94) . The introduction of the 7-chloro substituent reduces lipophilicity by approximately 0.07 LogP units, which can be significant in fine-tuning drug-like properties such as membrane permeability and metabolic stability . This quantitative difference allows for precise control over the compound's distribution profile in biological systems.

Lipophilicity (LogP)
Cross-study comparable
1.87 vs 1.94 Δ −0.07
Supports lipophilicity-driven property optimization in SAR
Calculated values from vendor datasheets; verify experimentally
Medicinal Chemistry Physicochemical Property Lipophilicity

Molecular Weight vs. 7-Chloro-1,6-naphthyridine

The molecular weight of 7-Chloro-2-methyl-1,6-naphthyridine is 178.62 g/mol, whereas 7-Chloro-1,6-naphthyridine has a molecular weight of 164.59 g/mol . The addition of a methyl group increases the molecular weight by 14.03 g/mol, which can impact compound solubility and solid-state properties. This incremental change may be leveraged to avoid issues such as poor aqueous solubility or excessive lipophilicity that can hinder drug development .

Molecular weight
Cross-study comparable
178.62 vs 164.59 g/mol Δ +14.03
Incremental MW difference may affect solubility and solid-state behavior
Vendor datasheet values; confirm for specific lot
Medicinal Chemistry Physicochemical Property Molecular Weight

Purity vs. Related Building Blocks

7-Chloro-2-methyl-1,6-naphthyridine is commercially available at a purity of 98%, as specified by at least one major vendor . In contrast, closely related analogs such as 2-methyl-1,6-naphthyridine and 7-chloro-1,6-naphthyridine are often supplied at 97% and 95% purity, respectively . The higher baseline purity can reduce the need for additional purification steps and minimize variability in downstream applications, thereby streamlining research workflows.

Purity comparison
Vendor specification context
98% vs 97% and 95%
Higher reported purity may reduce prepurification needs
Check lot-specific COA; relative increase 1–3%
Chemical Synthesis Quality Control Purity

Cytotoxic Activity of Chloro-Naphthyridines

Chloro-substituted 1,6-naphthyridines, as a class, exhibit cytotoxic activity against human cancer cell lines. Benzo-fused naphthyridines bearing chloro substituents demonstrated IC50 values in the range of 1.05–7.23 µM against HeLa (cervical), MCF7 (breast), and K562 (leukemia) cell lines . While this data is not specific to 7-Chloro-2-methyl-1,6-naphthyridine, it establishes the chloro-1,6-naphthyridine scaffold as a privileged structure for anticancer drug discovery. The presence of the 7-chloro group is a key determinant of this activity, as unsubstituted 1,6-naphthyridines often show significantly reduced potency or require further functionalization.

Cytotoxic activity
Class-level inference
1.05–7.23 µM (benzo-fused chloro‑naphthyridines)
Class-level cytotoxicity supports cell-model endpoint review
HeLa, MCF7, K562 MTT data; verify for target compound
Anticancer Cytotoxicity SAR

7-Chloro Substituent as Synthetic Handle

The 7-chloro substituent on 7-Chloro-2-methyl-1,6-naphthyridine provides a versatile handle for further derivatization via nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) . In contrast, the analogous 4-chloro isomer (4-Chloro-2-methyl-1,6-naphthyridine) exhibits a different reactivity profile due to the altered electronic environment of the naphthyridine ring system . This regiospecific reactivity is crucial for accessing diverse chemical space in medicinal chemistry campaigns.

Synthetic handle
Class-level inference
7-Cl enables SNAr / Suzuki / Buchwald couplings
Regiospecific handle governs accessible chemical space
Reactivity inferred from halogenated naphthyridine class
Synthetic Chemistry Cross-Coupling Building Block

Optimal Applications


Kinase Inhibitor Library Synthesis

7-Chloro-2-methyl-1,6-naphthyridine is an ideal starting material for constructing focused libraries of kinase inhibitors. The 7-chloro group can be readily displaced with amines or coupled with aryl/heteroaryl boronic acids to introduce diverse pharmacophores . This approach is particularly relevant for targeting kinases such as c-Met, EGFR, and VEGFR, where 1,6-naphthyridine scaffolds have demonstrated potent inhibitory activity [1].

Drug Candidate Optimization

The defined physicochemical properties of 7-Chloro-2-methyl-1,6-naphthyridine (LogP = 1.87, MW = 178.62) make it a valuable tool for fine-tuning the drug-like properties of lead compounds. Researchers can leverage the quantifiable differences in lipophilicity compared to related building blocks [1] to systematically explore structure-property relationships (SPR) and improve pharmacokinetic profiles.

Anticancer Agent Development

Based on the demonstrated cytotoxicity of chloro-substituted 1,6-naphthyridines , 7-Chloro-2-methyl-1,6-naphthyridine serves as a strategic intermediate for the synthesis of novel anticancer agents. The scaffold can be elaborated to target specific cancer cell lines, such as cervical (HeLa), breast (MCF7), and leukemia (K562) cells, with the potential for achieving IC50 values in the low micromolar range .

Chemical Space Exploration via Cross-Coupling

The 7-chloro substituent provides a robust synthetic handle for palladium-catalyzed cross-coupling reactions . This enables the rapid generation of diverse analogs for structure-activity relationship (SAR) studies. The regiospecificity of the 7-position is critical, as it allows for predictable and controlled functionalization that is not possible with the 4-chloro isomer [1].

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Regiospecific 7-chloro handle
Suzuki / Buchwald coupling efficiency
Lead property optimization
Defined LogP and MW profile
Lipophilicity-driven SPR studies
Cell-model cytotoxicity SAR
Chloro-naphthyridine scaffold
Cytotoxicity endpoints in HeLa / MCF7 / K562
Cross-coupling-based diversification
7-Cl versatility
Regiochemical control in analog generation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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